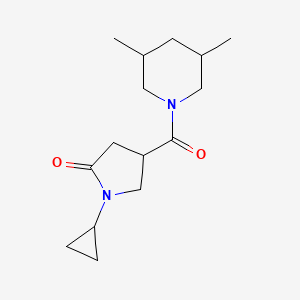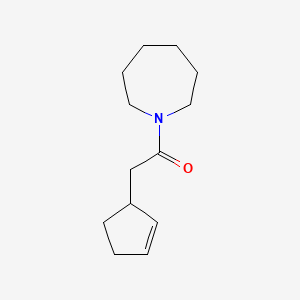![molecular formula C13H22N2O2 B7515630 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as DMPO, is a stable nitroxide radical that has been widely used as a spin trapping agent in various scientific research fields. DMPO is a versatile compound that can be synthesized using different methods, and its unique properties have led to its widespread use in various research applications.
Mécanisme D'action
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one works by trapping free radicals and forming stable adducts that can be analyzed using various spectroscopic techniques. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has a unique structure that allows it to trap a wide range of free radicals, including superoxide radicals, hydroxyl radicals, and nitrogen dioxide radicals. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also be used to study the kinetics and thermodynamics of free radical reactions, providing valuable insights into the mechanisms of various diseases.
Biochemical and Physiological Effects:
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also modulate various signaling pathways, including the MAPK and NF-kB pathways, and has been shown to have anti-tumor activity in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has several advantages for lab experiments, including its stability, versatility, and ease of use. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be used in various experimental setups, including in vitro and in vivo studies, and can be combined with other techniques, such as EPR spectroscopy and mass spectrometry, to provide valuable insights into free radical reactions. However, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one research, including the development of new synthesis methods, the optimization of experimental protocols, and the exploration of new research applications. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can also be used in combination with other spin trapping agents to provide more comprehensive insights into free radical reactions. Furthermore, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be used in combination with other techniques, such as imaging and proteomics, to provide a more complete picture of the mechanisms of various diseases.
Méthodes De Synthèse
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one can be synthesized using various methods, including the reaction between 2-oxo-2-(2-pyrrolidinyl) acetic acid and 3,5-dimethylpiperidine, or the reaction between 2-oxo-2-(2-pyrrolidinyl) acetic acid and 3,5-dimethylpiperidin-1-amine. The synthesis process involves the use of different solvents and reagents, and the yield and purity of the final product can be optimized by controlling the reaction conditions.
Applications De Recherche Scientifique
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been widely used as a spin trapping agent in various scientific research fields, including chemistry, biochemistry, and biomedical research. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is a powerful tool for studying free radical reactions and oxidative stress, and its unique properties make it an ideal candidate for studying the mechanisms of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-6-11(2)8-15(7-10)13(17)9-14-5-3-4-12(14)16/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHNCKNACSBRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)



